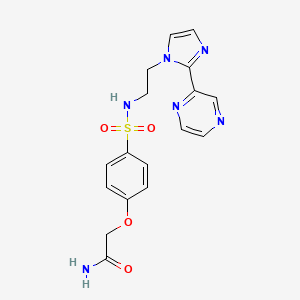

2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c18-16(24)12-27-13-1-3-14(4-2-13)28(25,26)22-8-10-23-9-7-21-17(23)15-11-19-5-6-20-15/h1-7,9,11,22H,8,10,12H2,(H2,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMDNLSYSJYIOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazine and imidazole intermediates. These intermediates are then linked through a series of reactions involving sulfonation and acylation. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The pyrazine and imidazole rings can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can target the sulfamoyl group, converting it into different functional groups.

Scientific Research Applications

2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazine and imidazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways. The sulfamoyl group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog 1: Zamaporvint (INN: List 91)

Structure : 2-{5-Methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide .

Key Differences :

- Replaces the ethylsulfamoyl-phenoxy group with a pyridine-linked trifluoromethyl group.

- Retains the pyrazine-imidazole core but introduces a methyl group on the imidazole.

Significance : - Zamaporvint’s INN designation suggests therapeutic relevance, likely targeting kinases or receptors.

- The trifluoromethyl group may enhance metabolic stability compared to the sulfamoyl group in the target compound .

Structural Analog 2: N-(4-Fluorobenzil)-2-(2-Nitro-1H-Imidazol-1-il)acetamide (FBNA)

Structure : Features a nitroimidazole-acetamide system with a fluorobenzyl group .

Key Differences :

- Lacks the pyrazine and sulfamoyl groups but includes a nitroimidazole moiety.

- The fluorobenzyl substituent may influence lipophilicity and blood-brain barrier penetration.

Synthesis :

Structural Analog 3: Benzimidazole-Sulfonyl Phenoxyacetamides (3ae, 3af, 3ag)

Structures: Include benzimidazole cores with sulfonyl-phenoxyacetamide tails (e.g., 3ae: 73% yield) . Key Differences:

- Replace pyrazine-imidazole with benzimidazole, altering electronic properties.

- Sulfonyl groups directly link to phenoxyacetamide, reducing conformational flexibility compared to the ethylsulfamoyl bridge. Synthesis:

- Achieved higher yields (72–79%) than triazole analogs in (30%), suggesting benzimidazole systems are more synthetically accessible .

Structural Analog 4: p38 MAP Kinase Inhibitor ()

Structure : N-(4-(4-(4-Fluorophenyl)-1-methyl-2-((R)-methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide .

Key Differences :

- Contains a methylsulfinyl-imidazole and pyridine-acetamide system.

- The sulfoxide group introduces chirality, critical for target binding (81.2% yield after enantiomer separation) .

Pharmacological Relevance : - Targets p38 MAP kinase, a pathway implicated in inflammation. The target compound’s sulfamoyl group may mimic sulfoxide interactions but with reduced stereochemical complexity .

Research Findings and Implications

- Synthetic Accessibility : Benzimidazole derivatives () and sulfoxides () achieve higher yields than triazole analogs (), suggesting heterocycle choice impacts feasibility.

- Pharmacological Potential: The pyrazine-imidazole core in zamaporvint and the target compound may favor kinase inhibition, while sulfamoyl/sulfoxide groups modulate solubility and target engagement .

- Chirality : highlights the importance of enantiomer separation in sulfoxide-containing drugs, a consideration if the target compound’s ethylsulfamoyl group is modified to a sulfoxide .

Biological Activity

The compound 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining imidazole and pyrazine moieties, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 367.4 g/mol. The presence of sulfamoyl and phenoxy groups further enhances its potential for biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole and pyrazine derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many imidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antitumor Activity : Some studies suggest that imidazole-containing compounds can inhibit tumor growth through various mechanisms.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been noted in several derivatives.

The mechanisms through which 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide exerts its biological effects may include:

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with cell surface receptors can lead to altered cellular responses.

- DNA Interaction : Some derivatives can intercalate into DNA, affecting replication and transcription.

Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study by Jain et al. demonstrated that imidazole derivatives exhibited potent antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use. -

Antitumor Activity :

In research conducted by Brahmbhatt et al., compounds similar to 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide were shown to significantly inhibit the growth of cancer cell lines, suggesting a pathway for cancer treatment. -

Anti-inflammatory Effects :

Ahsan et al. reported that certain derivatives could effectively reduce inflammation markers in cell culture models, supporting their use in treating inflammatory diseases.

Q & A

Q. Advanced

- Bioisosteric replacement : Substitute sulfamoyl with sulfonamide to enhance solubility .

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) on the phenyl ring to improve bioavailability .

- Metabolic stability : Fluorine substitution at key positions reduces CYP450-mediated degradation .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Advanced

- Oversulfonation : Control sulfamoyl chloride stoichiometry to avoid polysubstitution .

- Imidazole ring oxidation : Use inert atmospheres (N) and antioxidants (e.g., BHT) during reflux .

- By-product formation : Monitor reactions via TLC/HPLC and employ scavengers (e.g., polymer-bound reagents) .

What functional groups influence the compound's reactivity in biological systems?

Q. Basic

- Sulfamoyl group : Enhances hydrogen bonding with target proteins .

- Pyrazine-imidazole core : Mediates π-π stacking in enzyme active sites .

- Acetamide linker : Provides conformational flexibility for binding .

How can researchers validate interactions between the compound and proposed biological targets?

Q. Advanced

- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) in real-time .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .

- CRISPR knockouts : Confirm target specificity by observing activity loss in gene-edited cell lines .

What analytical approaches compare the compound's stability under different storage conditions?

Q. Advanced

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .

- HPLC-MS stability assays : Track degradation products (e.g., hydrolyzed acetamide) .

- Solid-state NMR : Monitors crystallinity changes affecting shelf life .

What are the primary research applications of this compound based on structural analogs?

Q. Basic

- Antimicrobial : Pyrazine-imidazole derivatives show activity against Gram-positive bacteria .

- Anticancer : Sulfamoyl-containing analogs inhibit tyrosine kinases in tumor models .

- Neuroprotective : Similar acetamide structures modulate amyloid-beta aggregation in Alzheimer’s studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.